molecular formula C12H17NS2 B1604519 2-[4-(Dimethylamino)phenyl]-1,3-dithiane CAS No. 24588-75-8

2-[4-(Dimethylamino)phenyl]-1,3-dithiane

Cat. No.: B1604519
CAS No.: 24588-75-8
M. Wt: 239.4 g/mol
InChI Key: JPDSDZXASFIXGN-UHFFFAOYSA-N
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Description

2-[4-(Dimethylamino)phenyl]-1,3-dithiane is an organic compound that features a dithiane ring substituted with a dimethylamino group on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(Dimethylamino)phenyl]-1,3-dithiane typically involves the reaction of 4-(dimethylamino)benzaldehyde with 1,3-propanedithiol in the presence of an acid catalyst. The reaction proceeds through the formation of a thioacetal intermediate, which then cyclizes to form the dithiane ring. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst like boron trifluoride etherate .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce reaction time. The purification process may involve crystallization or chromatography techniques to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-[4-(Dimethylamino)phenyl]-1,3-dithiane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as halides or amines. The reaction conditions vary depending on the desired transformation but often involve the use of solvents like dichloromethane or ethanol and catalysts like boron trifluoride etherate .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and thioethers, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-[4-(Dimethylamino)phenyl]-1,3-dithiane has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through various chemical transformations.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.

    Industry: It is used in the production of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-[4-(Dimethylamino)phenyl]-1,3-dithiane involves its interaction with molecular targets such as enzymes and receptors. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the dithiane ring can undergo redox reactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other dithiane derivatives and compounds with dimethylamino groups, such as:

Uniqueness

What sets 2-[4-(Dimethylamino)phenyl]-1,3-dithiane apart is its unique combination of the dithiane ring and the dimethylamino group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications .

Properties

IUPAC Name

4-(1,3-dithian-2-yl)-N,N-dimethylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NS2/c1-13(2)11-6-4-10(5-7-11)12-14-8-3-9-15-12/h4-7,12H,3,8-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPDSDZXASFIXGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C2SCCCS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30344424
Record name CMLDBU00003531
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30344424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24588-75-8
Record name CMLDBU00003531
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30344424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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